C22H21F2NO5S
Description
C₂₂H₂₁F₂NO₅S is a fluorinated organic compound containing a sulfonyl group, a difluorophenyl moiety, and an ester linkage. Key inferred properties include:
- Molecular weight: ~445.47 g/mol (calculated).
- Functional groups: Fluorine atoms (electron-withdrawing), sulfonyl group (polar), ester (hydrolyzable).
- Potential reactivity: Susceptible to hydrolysis (ester group), possible CYP enzyme interactions (based on structural analogs).
Properties
Molecular Formula |
C22H21F2NO5S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C22H21F2NO5S/c1-31-5-4-17(11-26)25-21(27)12-29-18-3-2-13-8-19(22(28)30-20(13)10-18)14-6-15(23)9-16(24)7-14/h2-3,6-10,17,26H,4-5,11-12H2,1H3,(H,25,27)/t17-/m0/s1 |
InChI Key |
KIPVEASHXUXLDA-KRWDZBQOSA-N |
Isomeric SMILES |
CSCC[C@@H](CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Canonical SMILES |
CSCCC(CO)NC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ocfentanil involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
- This intermediate is then subjected to a reductive amination process using sodium triacetoxyborohydride .
- The resulting compound is then reacted with 2-methoxyacetyl chloride to form Ocfentanil.
N-Phenethyl-4-piperidone: is reacted with to form an intermediate.
Industrial Production Methods
Industrial production of Ocfentanil follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as and .
Chemical Reactions Analysis
Types of Reactions
Ocfentanil undergoes various chemical reactions, including:
Oxidation: Ocfentanil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Ocfentanil to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
N-oxides: from oxidation.
Reduced derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Ocfentanil has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control.
Mechanism of Action
Ocfentanil exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit the release of neurotransmitters such as substance P and glutamate . The inhibition of these neurotransmitters results in analgesia and sedation. The molecular targets involved include the mu-opioid receptor and downstream signaling pathways such as the adenylate cyclase pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights comparison methodologies for structurally related compounds, which can be extrapolated to C₂₂H₂₁F₂NO₅S:
2.1. Comparison with C₂₂H₂₃ClFNO₅ (CAS No. 3621-81-6)
- Structural similarities : Both contain halogen atoms (F/Cl) and ester groups.
- Key differences: Halogen type: Fluorine in C₂₂H₂₁F₂NO₅S vs. chlorine in C₂₂H₂₃ClFNO₅. Fluorine’s electronegativity may enhance metabolic stability. Molecular weight: C₂₂H₂₁F₂NO₅S (445.47 g/mol) vs. 3621-81-6 (188.01 g/mol). Solubility: C₂₂H₂₃ClFNO₅ has low solubility (0.0194 mg/mL), whereas the sulfonyl group in C₂₂H₂₁F₂NO₅S may improve aqueous solubility.
2.2. Comparison with C₉H₆BrNO₂ (CAS No. 7254-19-5)
- Functional groups: Bromine (7254-19-5) vs. fluorine (C₂₂H₂₁F₂NO₅S).
- Key differences: Bioavailability: C₉H₆BrNO₂ scores 0.56 (moderate), while C₂₂H₂₁F₂NO₅S’s sulfonyl group may reduce BBB permeability. Toxicity: Brominated compounds often exhibit higher toxicity (e.g., CYP1A2 inhibition in 7254-19-5); fluorine’s inertness may lower toxicity in C₂₂H₂₁F₂NO₅S.
Comparison with Functionally Similar Compounds
3.1. C₇H₅BrO₂ (CAS No. 1761-61-1)
- Functional similarity: Both are aromatic with electron-withdrawing groups (Br in 1761-61-1, F in C₂₂H₂₁F₂NO₅S).
- Key differences: Solubility: C₇H₅BrO₂ has higher solubility (0.687 mg/mL) vs. inferred lower solubility for C₂₂H₂₁F₂NO₅S due to larger size. Synthetic accessibility: C₇H₅BrO₂ uses green chemistry (A-FGO catalyst), whereas C₂₂H₂₁F₂NO₅S may require multi-step fluorination.
3.2. C₁₃H₉Cl₂NO (CAS No. 17200-29-2)
- Functional similarity : Chlorine and amide groups (17200-29-2) vs. fluorine and sulfonyl groups.
- Key differences: Bioactivity: Chlorinated analogs often target enzymes (e.g., CYP1A2), while fluorinated compounds like C₂₂H₂₁F₂NO₅S may exhibit improved pharmacokinetics.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Structural analogs: Fluorine and sulfonyl groups in C₂₂H₂₁F₂NO₅S may enhance metabolic stability compared to chlorinated/brominated analogs.
- Gaps in evidence: No direct data on C₂₂H₂₁F₂NO₅S’s synthesis or bioactivity; comparisons are inferred from structurally related compounds.
- Contradictions: Higher molecular weight in C₂₂H₂₁F₂NO₅S may reduce solubility despite polar groups, conflicting with trends in smaller analogs.
Biological Activity
C22H21F2NO5S is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Carbon (C) : 22
- Hydrogen (H) : 21
- Fluorine (F) : 2
- Nitrogen (N) : 1
- Oxygen (O) : 5
- Sulfur (S) : 1
This compound is characterized by its complex structure, which influences its interaction with biological systems.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cell lines. Its mechanism may involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Antimicrobial Properties : Studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus. The compound's ability to disrupt bacterial membranes contributes to its antimicrobial action.
- Enzyme Inhibition : this compound has been investigated for its role as an inhibitor of specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.
Cytotoxicity Studies
A significant aspect of the biological activity of this compound is its cytotoxicity against tumor cell lines. Table 1 summarizes the cytotoxic effects observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 8.3 | |
| A549 (lung cancer) | 15.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Table 2 presents the minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent.
Case Studies
Case Study 1: Anticancer Effects
A study conducted by Reynolds et al. investigated the anticancer effects of this compound in combination with copper complexes. The findings suggested enhanced cytotoxicity due to the metal complexation, which facilitated DNA cleavage and increased apoptosis rates in cancer cells. This study emphasizes the importance of structural modifications for enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with the compound, supporting its potential use in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
